molecular formula C8H14N2O B061980 1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol CAS No. 189807-14-5

1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol

Cat. No.: B061980
CAS No.: 189807-14-5
M. Wt: 154.21 g/mol
InChI Key: YBUMCXWPWYYQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol is a chemical compound built around the pyrazolone structural motif, a scaffold recognized for its significant versatility and wide application in medicinal chemistry and drug discovery . While specific biological data for this compound is not available in the searched literature, pyrazolone derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties . This compound features an ethanol functional group attached to the pyrazole ring, a structural characteristic found in other research compounds, such as 2-(3-{[(1-isopropyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethanol, indicating its potential utility as a building block or intermediate in organic synthesis . The pyrazolone core is a privileged structure in the design of protein kinase inhibitors, which are crucial for targeted cancer therapies, and is also a key intermediate for constructing more complex heterocyclic systems . Researchers value this scaffold for its synthetic accessibility and the ability to fine-tune electronic and steric properties through modifications at various ring positions, making this compound a valuable candidate for exploring new chemical space in hit-to-lead optimization campaigns . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use.

Properties

CAS No.

189807-14-5

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-(1-propan-2-ylpyrazol-4-yl)ethanol

InChI

InChI=1S/C8H14N2O/c1-6(2)10-5-8(4-9-10)7(3)11/h4-7,11H,1-3H3

InChI Key

YBUMCXWPWYYQFA-UHFFFAOYSA-N

SMILES

CC(C)N1C=C(C=N1)C(C)O

Canonical SMILES

CC(C)N1C=C(C=N1)C(C)O

Synonyms

1H-Pyrazole-4-methanol,alpha-methyl-1-(1-methylethyl)-(9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol has shown potential as a scaffold for the development of new therapeutic agents. Its derivatives are being investigated for their ability to inhibit specific enzymes involved in various diseases, including cancer and inflammatory disorders.

Case Study: Enzyme Inhibition
Recent studies have indicated that compounds derived from this compound can inhibit enzymes such as cyclooxygenase (COX), which plays a critical role in inflammation and pain pathways. This inhibition could lead to the development of new anti-inflammatory drugs with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions, such as Suzuki-Miyaura coupling, allows chemists to create carbon-carbon bonds efficiently.

Synthesis Routes
The compound can be synthesized through several methods, including:

  • Hydrolysis : Converting pyrazole derivatives into alcohols.
  • Substitution Reactions : Utilizing palladium catalysts to facilitate carbon-boron bond formation.

These synthetic pathways are crucial for producing compounds with specific biological activities .

Industrial Applications

The industrial sector utilizes this compound in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in polymer synthesis and the formulation of agrochemicals.

Example: Polymer Synthesis
The compound's ability to form stable carbon-boron bonds enhances its utility in creating polymers with tailored properties for specific applications, such as coatings and adhesives .

Comparison with Similar Compounds

Key Observations :

  • Chain Length: The ethanol group in the target compound improves aqueous solubility compared to methanol analogs (e.g., (1-Isopropyl-1H-pyrazol-4-yl)methanol) due to increased polarity .
  • Substituent Effects: Replacing isopropyl with phenyl (as in (1-Phenyl-1H-pyrazol-4-yl)methanol) significantly enhances lipophilicity, impacting membrane permeability in drug design .

Kinase Inhibitors

The compound 2-((1-(2-fluoro-4-((4-(1-isopropyl-1H-pyrazol-4-yl)-5-methylpyrimidin-2-yl)amino)phenyl)piperidin-4-yl)(methyl)amino)ethan-1-ol (FM), a derivative of the target compound, demonstrates potent JAK2/FLT3 inhibition (IC50 = 1.2 nM for JAK2V617F) and superior selectivity over related kinases like JAK1 and TYK2. This highlights the role of the ethanol group in optimizing binding interactions within kinase pockets .

Antibacterial Agents

In reductive amination products (e.g., compound 9 in ), the isopropyl-pyrazole moiety contributes to antibacterial potency. However, the ethanol chain in the target compound may reduce nonspecific cytotoxicity compared to bulkier analogs by fine-tuning the lipophilicity/hydrophilicity ratio .

Crystallographic and Conformational Analysis

The ligand 36H (structurally related to FM) in the PDB entry 7F7W exhibits a real-space correlation coefficient of 0.96, indicating strong electron density fit. The ethanol group participates in hydrogen bonding with residues in the JAK2 ATP-binding site, a feature absent in methanol analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : A common approach involves bromination of the pyrazole precursor followed by reduction. For example, 2-bromo-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone can be synthesized via reaction of 1-isopropyl-1H-pyrazole with bromoacetylating agents. Subsequent reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation yields the ethanol derivative. Key parameters include temperature control (0–5°C during bromination) and inert atmosphere to prevent side reactions .
  • Data Contradiction Note : Variations in solvent choice (e.g., THF vs. DCM) may impact reaction efficiency. Researchers should validate purity via HPLC or NMR to resolve discrepancies in reported yields .

Q. How should researchers handle safety and waste management for this compound during laboratory experiments?

  • Methodological Answer : Follow hazard codes H303 (harmful if swallowed), H313 (skin contact), and H333 (inhalation risks). Use fume hoods, nitrile gloves, and lab coats. Waste must be segregated into halogenated organic containers and processed by certified waste management facilities to avoid environmental contamination .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • FTIR : Identify hydroxyl (3200–3600 cm⁻¹) and pyrazole C=N (1500–1600 cm⁻¹) stretches.
  • NMR : ¹H NMR should show the isopropyl group (δ 1.2–1.5 ppm, doublet) and ethanol CH₂ (δ 3.6–4.0 ppm).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and methanol/water mobile phase (70:30) for purity analysis .

Advanced Research Questions

Q. How can crystallographic refinement using SHELX software improve structural analysis of this compound complexes?

  • Methodological Answer : SHELXL is ideal for small-molecule refinement. Input diffraction data (e.g., .hkl files) and refine parameters like thermal displacement (B factors). For macromolecular complexes, SHELXPRO interfaces with PHENIX for resolution enhancement. Validate geometric outliers (e.g., bond angles > 5σ deviations) using Real Space R factors .
  • Example : In ligand-receptor studies, RMSZ-bond-length values < 2.0 indicate reliable refinement. Outliers may suggest conformational flexibility requiring molecular dynamics simulations .

Q. What structure-activity relationship (SAR) strategies can enhance the biological activity of pyrazole-ethanol derivatives?

  • Methodological Answer :

  • Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyrazole C3 position to enhance antibacterial potency.
  • Assays : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 1 µM). Compare with derivatives lacking the ethanol moiety to assess hydroxyl group contributions .
    • Data Contradiction Note : Discrepancies in MIC values may arise from solvent polarity effects (DMSO vs. saline). Normalize solvent concentrations to <1% v/v .

Q. How can researchers address environmental impact concerns during large-scale synthesis of this compound?

  • Methodological Answer :

  • Biodegradability : Use OECD 301F tests to measure 28-day degradation in activated sludge.
  • Ecotoxicology : Perform Daphnia magna acute toxicity assays (EC₅₀ > 10 mg/L indicates low risk).
  • Green Chemistry : Replace bromine with iodine in intermediates to reduce halogenated waste .

Q. What computational methods are effective in resolving contradictions in molecular docking studies involving this compound?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics (GROMACS) to account for protein flexibility. Validate poses using free energy perturbation (FEP) calculations. For example, discrepancies in binding affinity (ΔG) > 2 kcal/mol may require re-evaluating protonation states at physiological pH .

Tables

Analytical Parameters for Structural Validation
Technique
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X-ray Crystallography
HPLC Purity
MIC Assay

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